7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C10H12BrNO. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). The reaction is carried out in a solvent such as chloroform, leading to the formation of the desired benzoxazine through acylation followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxidized derivatives, and reduced amine compounds .
Scientific Research Applications
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound is utilized in the development of advanced polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 6-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Uniqueness
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific bromine substitution and the presence of the dimethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUSYROBIBYVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201684-80-1 | |
Record name | 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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